PH-797804

Vue d'ensemble

Description

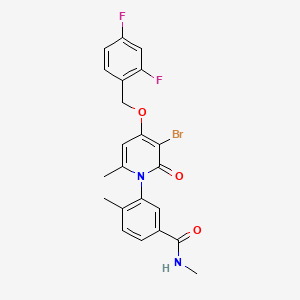

PH-797804 is a complex organic compound with a molecular formula of C22H19BrF2N2O3 . This compound is characterized by the presence of bromine, fluorine, and a pyridinone ring, making it a subject of interest in various fields of scientific research.

Applications De Recherche Scientifique

PH-797804 has several applications in scientific research:

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Mécanisme D'action

Target of Action

PH-797804 is a novel pyridinone inhibitor that primarily targets the p38α mitogen-activated protein (MAP) kinase . This kinase plays a crucial role in the regulation of inflammatory gene expression in various cell types .

Mode of Action

This compound acts as an ATP-competitive inhibitor of p38α MAPK . It binds favorably to the kinase, resulting in the inhibition of the release of inflammatory mediators . This interaction leads to significant changes in the inflammatory response, making it a potential treatment for chronic inflammation of the airways .

Biochemical Pathways

The p38 MAPK pathway, which this compound inhibits, regulates the production of inflammatory cytokines and mediators. This pathway is activated by a range of extracellular stimuli, including toll-like receptor (TLR) agonists such as bacterial lipopolysaccharide (LPS) . By inhibiting this pathway, this compound can potentially modulate the inflammatory response.

Pharmacokinetics

It is known that this compound has been investigated for oral administration . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

This compound has demonstrated improvements over placebo in lung function parameters and dyspnea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It has shown a statistically significant improvement in trough forced expiratory volume in 1 second (FEV1) at week 6 compared with placebo .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study involving a run-in phase to ensure stability of lung function, this compound was administered once daily and treated for 6 weeks following a 2-week run-in . This suggests that the stability of the patient’s condition and the consistency of the treatment regimen can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

PH-797804 plays a significant role in biochemical reactions, particularly as an inhibitor of p38α MAP kinase . It interacts with the p38α kinase, where the atropic S isomer (aS) binds favorably . The opposite aR isomer incurs significant steric interferences with the p38α kinase . This interaction influences the production and downstream signaling of inflammatory cytokines such as TNF-α and IL-1β and IL-6 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It demonstrates superior potency and selectivity in cellular assays, consistent with biochemical measurements . It influences cell function by modulating the MAP kinase signal transduction pathway, which regulates the production and downstream signaling of inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the p38α kinase . It exerts its effects at the molecular level through enzyme inhibition. The atropic S isomer (aS) of this compound binds favorably to the p38α kinase, leading to the inhibition of this enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound carries most activity both in vitro and in vivo

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in cynomolgus monkeys exposed to a single dose of LPS, this compound dosed intragastrically at 0.1 mg/kg reduced TNFα plasma levels to 20% of the levels observed in animals treated with placebo .

Metabolic Pathways

This compound is involved in the MAP kinase signal transduction pathway This pathway regulates the production and downstream signaling of inflammatory cytokines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PH-797804 involves multiple steps, starting with the preparation of intermediate compounds. . The final step involves the coupling of the pyridinone ring with the benzamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

PH-797804 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Compared to similar compounds, PH-797804 is unique due to its specific combination of functional groups and structural features

Propriétés

IUPAC Name |

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207342 | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586379-66-0, 1358027-80-1 | |

| Record name | PH 797804 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PH 797804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-797804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PH-797804, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PH-797804 interact with its target, p38 MAPK?

A1: this compound acts as an ATP-competitive inhibitor of the α isoform of human p38 MAP kinase. [] This means it competes with ATP for binding to the active site of the enzyme, thereby preventing its activation. []

Q2: What are the downstream effects of p38 MAPK inhibition by this compound?

A2: Inhibition of p38 MAPK by this compound blocks the downstream signaling cascade, resulting in reduced production of inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and prostaglandin E2. [, , , , ] This anti-inflammatory activity makes this compound a potential therapeutic candidate for chronic inflammatory diseases. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: This information can be calculated from the full chemical name provided but is not explicitly stated in the provided abstracts.

Q4: Is there any information available on the spectroscopic data of this compound?

A4: While the provided abstracts don't delve into detailed spectroscopic data, one study mentions utilizing MS/MS (tandem mass spectrometry) for the structural elucidation of this compound metabolites. []

Q5: How has computational chemistry been employed in the research of this compound?

A5: Computational modeling played a crucial role in identifying this compound as a potential drug candidate. [, , ] Molecular docking studies were used to predict the binding affinity of this compound isomers to p38α kinase. [, , ] These studies highlighted the superior binding of the atropic S (aS) isomer, later confirmed as the more potent atropisomer. [, , ] Density Functional Theory was also used to predict the rotational energy barrier associated with this compound atropisomers. []

Q6: How do structural modifications of this compound impact its activity?

A6: Research shows that this compound exists as two atropisomers due to restricted rotation around a key bond. [, , ] The aS atropisomer demonstrates significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ] This difference in activity is attributed to the favorable binding interactions of the aS isomer with the enzyme's active site. [, , ]

Q7: What evidence supports the in vitro and in vivo efficacy of this compound?

A7: this compound effectively inhibits the release of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated human monocyte-derived macrophages (MDMs). [] In animal models, this compound exhibits robust anti-inflammatory activity, reducing joint inflammation and bone loss in rat models of arthritis. [] Notably, in a mouse model of Alzheimer's disease, nasal administration of this compound encapsulated in chitosan nanocapsules successfully reduced p38 MAPK activity in the brain. []

Q8: Has this compound been evaluated in clinical trials, and what were the findings?

A8: Several clinical trials have investigated the safety and efficacy of this compound in patients with moderate to severe COPD. [, , , , , ] Results indicate that this compound demonstrates statistically significant improvements in lung function parameters, such as FEV1 (forced expiratory volume in 1 second), and dyspnea compared to placebo. [, , , , , ]

Q9: What is the safety profile of this compound?

A9: While generally well-tolerated, clinical trials have reported mild to moderate rash as a common adverse event associated with this compound. [, ] Further research is necessary to fully elucidate the long-term safety profile of this compound.

Q10: Are there strategies for improving the delivery of this compound to specific targets?

A10: Research suggests that encapsulating this compound in chitosan nanocapsules allows for effective brain-targeted delivery via nasal administration. [] This approach highlights the potential of nanotechnology-based drug delivery systems for enhancing the therapeutic efficacy of this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.